phosphanium bromide CAS No. 72641-24-8](/img/structure/B14452939.png)
[1-(1,3-Dithian-2-yl)propan-2-yl](triphenyl)phosphanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide: is a chemical compound known for its unique structure and properties It consists of a dithiane ring, a propan-2-yl group, and a triphenylphosphanium moiety, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide typically involves the reaction of triphenylphosphine with a suitable precursor containing the dithiane and propan-2-yl groups. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous monitoring of reaction parameters, and purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions: 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide can undergo various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as halides, cyanides, or thiolates can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiane ring can yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
科学的研究の応用
Chemistry: In chemistry, 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and as a precursor for other phosphorus-containing compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, including catalysts and ligands for various chemical processes.
作用機序
The mechanism of action of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide involves its interaction with molecular targets through its phosphorus and sulfur atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, depending on the reaction conditions. The specific pathways and targets involved would depend on the particular application and reaction environment.
類似化合物との比較
Triphenylphosphine: A common reagent in organic synthesis, used for similar purposes but lacking the dithiane ring.
Dithiane Derivatives: Compounds containing the dithiane ring, used in various synthetic applications.
Phosphonium Salts: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness: The uniqueness of 1-(1,3-Dithian-2-yl)propan-2-ylphosphanium bromide lies in its combination of the dithiane ring and the triphenylphosphanium moiety. This unique structure imparts specific reactivity and properties that can be leveraged in various chemical reactions and applications.
特性
CAS番号 |
72641-24-8 |
|---|---|
分子式 |
C25H28BrPS2 |
分子量 |
503.5 g/mol |
IUPAC名 |
1-(1,3-dithian-2-yl)propan-2-yl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H28PS2.BrH/c1-21(20-25-27-18-11-19-28-25)26(22-12-5-2-6-13-22,23-14-7-3-8-15-23)24-16-9-4-10-17-24;/h2-10,12-17,21,25H,11,18-20H2,1H3;1H/q+1;/p-1 |
InChIキー |
JTFCJQDMDUCCAA-UHFFFAOYSA-M |
正規SMILES |
CC(CC1SCCCS1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)
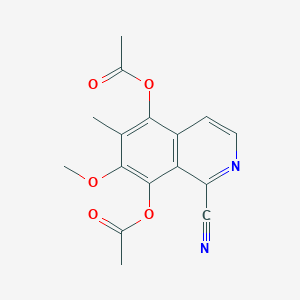

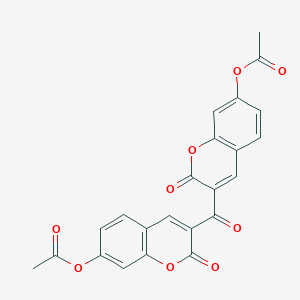

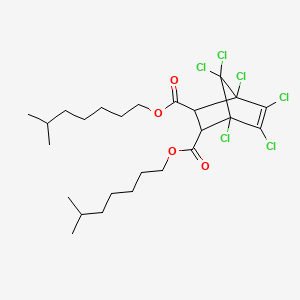
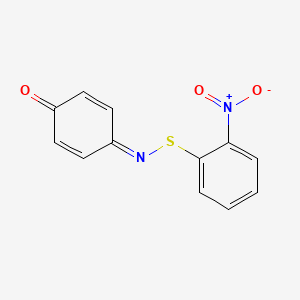
![[(2R,3R)-3-(4-Methylpent-3-en-1-yl)oxiran-2-yl]methanol](/img/structure/B14452908.png)
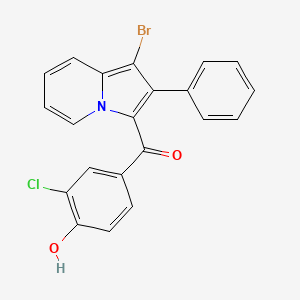
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)
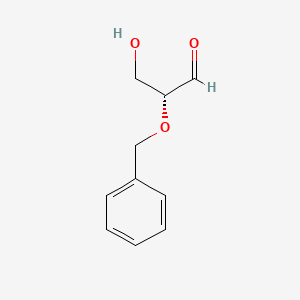
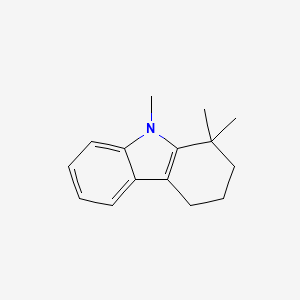
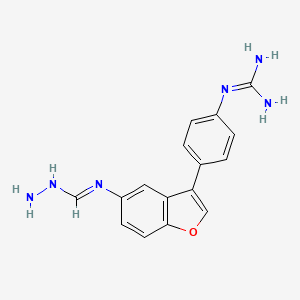
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)
